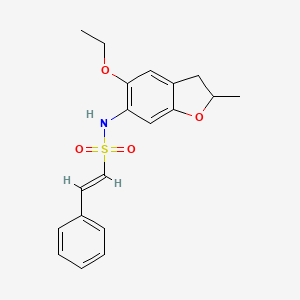

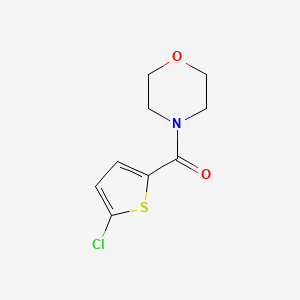

![molecular formula C14H15N3O2S B2923362 6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-66-1](/img/structure/B2923362.png)

6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, condensation of malononitrile with amide-bearing groups such as formamide or benzamidine can result in the formation of 4-amino-5-cyano pyrimidine .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents. Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis

Pyrimidine derivatives have diverse chemical reactivity. They have been developed drastically as potent anticancer agents . The chemical reactions of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, electron-withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Applications De Recherche Scientifique

Crystal Structure Analysis

- Hydrogen Bond Motifs in Aminopyrimidine Derivatives : Research involving pyrimidine and aminopyrimidine derivatives, such as those related to "6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine," showcases their structural significance. For instance, pyrimethamine, a related compound, demonstrates how sulfonate and carboxylate groups can interact through hydrogen bonding, forming specific motifs crucial for their biological activity. This understanding aids in the design of compounds with targeted properties (Balasubramani, Muthiah, & Lynch, 2007).

Antifungal and Antitumor Activity

- Antifungal and Antitumor Derivatives : Derivatives of pyrrolo[3,4-d]pyrimidine, such as those containing sulfonamido groups, have shown remarkable antifungal activity. This highlights the potential of these compounds in developing new antifungal agents. Additionally, their structure-activity relationship provides insights into designing derivatives with enhanced biological activities (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Antimicrobial Evaluation

- Synthesis and Antimicrobial Activity : The synthesis of novel pyrazolopyrimidines, incorporating sulfone groups, demonstrates the versatility of pyrimidine derivatives in generating compounds with significant antimicrobial activities. These findings support the exploration of pyrimidine-based sulfonamides as promising candidates for antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis Methodologies

- Novel Synthesis Approaches : Studies have detailed innovative synthesis methods for pyrimidine derivatives, including those related to "this compound." These methodologies not only enhance the efficiency of synthesis but also contribute to the greener production of these compounds, emphasizing their potential for further scientific exploration (Hongbin, 2011).

Biological Active Sulfonamide Hybrids

- Sulfonamide-based Hybrid Compounds : The development of sulfonamide hybrids, incorporating pyrimidine derivatives, underscores the therapeutic potential of these compounds. Their wide range of biological activities, from antibacterial to antitumor effects, signifies the importance of "this compound" and its derivatives in the pharmaceutical field. This approach to drug design leverages the structural attributes of pyrimidines to create more effective and targeted therapies (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mécanisme D'action

Target of Action

The primary targets of the compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their diverse biological activities.

Mode of Action

Compounds in the pyrimido[4,5-d]pyrimidine class have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines have been shown to interact with various biochemical pathways depending on their specific structure and substituents

Result of Action

Pyrimido[4,5-d]pyrimidines have been shown to exhibit cytotoxic activities against various cancer cell lines . The specific effects of this compound on molecular and cellular processes need to be investigated further.

Safety and Hazards

Orientations Futures

The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . Thus, scientists and researchers of medicinal chemistry discipline could design small molecules with a pyrimidine scaffold possessing more promising anticancer potential .

Propriétés

IUPAC Name |

6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWFBKDEORVKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)

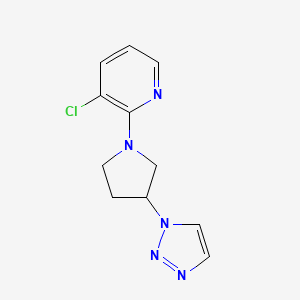

![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)

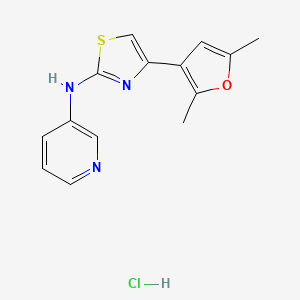

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

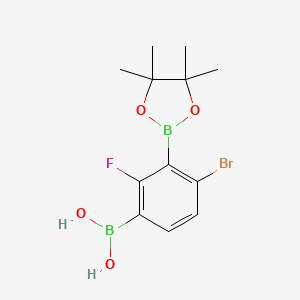

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)

![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)